molecular formula C11H13Cl2NO4 B6242156 ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate CAS No. 2568039-34-7

ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate

Cat. No.: B6242156
CAS No.: 2568039-34-7
M. Wt: 294.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate: is a chemical compound characterized by its unique structure, which includes a furan ring substituted with chlorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate typically involves multiple steps, starting with the preparation of the furan ring. One common method includes the reaction of 2,5-dichlorofuran with an appropriate acyl chloride in the presence of a base to introduce the acetamide group. Subsequent esterification with ethanol yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: The chlorine atoms on the furan ring can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atoms, depending on the desired product.

Major Products Formed: The reactions can yield a range of products, including oxidized furan derivatives, reduced forms of the compound, and substituted chlorofurans with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives can be used to explore biological pathways and develop new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being investigated for their pharmacological properties. They may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • Ethyl 3-(2,5-dichlorofuran-3-yl)propanoate

  • Ethyl 3-(2,5-dichlorofuran-3-yl)acetate

  • Ethyl 3-(2,5-dichlorofuran-3-yl)butanoate

Uniqueness: Ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. Its acetamide group, in particular, offers additional versatility in chemical synthesis and biological research.

Properties

CAS No.

2568039-34-7

Molecular Formula

C11H13Cl2NO4

Molecular Weight

294.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.